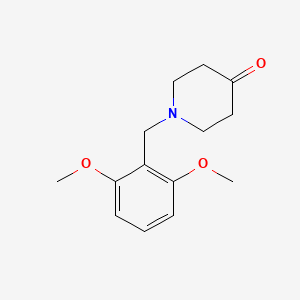

1-(2,6-Dimethoxybenzyl)piperidin-4-one

Description

The exact mass of the compound 1-(2,6-Dimethoxybenzyl)piperidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,6-Dimethoxybenzyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethoxybenzyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-13-4-3-5-14(18-2)12(13)10-15-8-6-11(16)7-9-15/h3-5H,6-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMZATUVLVIXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CN2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375569 | |

| Record name | 1-(2,6-Dimethoxybenzyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397244-87-0 | |

| Record name | 1-(2,6-Dimethoxybenzyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-Dimethoxybenzyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-(2,6-Dimethoxybenzyl)piperidin-4-one

Core Identity & Application Guide for Medicinal Chemistry

Executive Summary

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a specialized heterocyclic intermediate functioning as a critical building block in the synthesis of neuroactive pharmaceuticals and cytotoxic agents. Structurally, it consists of a piperidin-4-one pharmacophore N-protected by a 2,6-dimethoxybenzyl group.

Unlike the common unsubstituted N-benzyl analog, the 2,6-dimethoxy substitution pattern introduces unique steric bulk and electronic richness. This makes it a high-value probe for exploring the anionic sub-site (CAS) of enzymes like Acetylcholinesterase (AChE) during the development of Donepezil-class therapeutics. It also serves as a precursor for "curcumin mimics" (bis-benzylidene derivatives) utilized in oncology research.[1]

Part 1: Structural Analysis & Physicochemical Profile[1]

The molecule combines a basic tertiary amine, a reactive ketone, and an electron-rich aromatic system. The 2,6-dimethoxy arrangement creates a "molecular clamp" effect, increasing the steric hindrance around the benzylic nitrogen bond compared to 3,4- or 2,4-isomers.

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | 1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-one | |

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.31 g/mol | |

| Appearance | Off-white to pale yellow solid/viscous oil | Depends on purity/crystallinity |

| Predicted LogP | ~1.6 - 1.9 | Lipophilic, CNS penetrant |

| pKa (Calculated) | ~8.5 (Piperidine Nitrogen) | Basic; forms stable salts (HCl, Oxalate) |

| H-Bond Acceptors | 4 (2 Methoxy, 1 Ketone, 1 Amine) | |

| H-Bond Donors | 0 | |

| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in Water | Free base form |

Spectroscopic Signature (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.80 (s, 6H): Two methoxy groups (distinctive strong singlet).

-

δ 3.65 (s, 2H): Benzylic methylene bridge (N-CH₂-Ar).

-

δ 2.75 (t, 4H): α-protons relative to Nitrogen.

-

δ 2.45 (t, 4H): β-protons (adjacent to ketone).

-

δ 6.5 - 7.2 (m, 3H): Aromatic protons (1,2,3-substitution pattern).

-

Part 2: Synthetic Routes & Process Chemistry[8]

The synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-one requires careful control of pH to prevent self-condensation of the piperidone while ensuring complete alkylation.

Primary Workflow: N-Alkylation (Nucleophilic Substitution)

This is the industry-standard route due to the availability of 4-piperidone hydrochloride and 2,6-dimethoxybenzyl chloride.[1]

Reagents & Materials

-

Substrate: 4-Piperidone monohydrate hydrochloride (1.0 eq).

-

Alkylating Agent: 2,6-Dimethoxybenzyl chloride (1.05 eq).[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq).

-

Solvent: Acetonitrile (ACN) or DMF (ACN is preferred for easier workup).

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate the Finkelstein reaction in situ.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Piperidone HCl (10 mmol) in Acetonitrile (50 mL).

-

Activation: Add Anhydrous K₂CO₃ (30 mmol) and stir at room temperature for 15 minutes to liberate the free amine base in situ.

-

Addition: Add 2,6-Dimethoxybenzyl chloride (10.5 mmol) and KI (1 mmol).

-

Reaction: Heat the mixture to reflux (80-82°C) for 6-12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). Look for the disappearance of the benzyl chloride spot.

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KCl, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.[2]

-

-

Purification: Dissolve residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification Note: If the product is oily, convert it to the Hydrochloride salt by adding HCl/Ether solution to precipitate the solid for easier handling.

-

Visualization: Synthetic Pathway

Caption: Convergent synthesis via N-alkylation of 4-piperidone using K2CO3 mediated base catalysis.

Part 3: Reactivity & Functionalization[1]

This molecule is a "divergent intermediate." The ketone functionality at position 4 allows for the construction of complex architectures, while the benzyl group acts as a robust protecting group that can be removed under specific conditions.

Reductive Amination (Donepezil Analog Synthesis)

The most critical reaction for drug discovery. The ketone reacts with various amines to form Schiff bases, which are reduced to amines.

-

Reagents: Amine (R-NH₂), NaBH(OAc)₃, DCE/AcOH.

-

Significance: This creates the 4-amino-piperidine scaffold found in many AChE inhibitors.

Aldol Condensation (Curcumin Mimics)

Reaction with aromatic aldehydes at the 3 and 5 positions.

-

Outcome: Formation of 3,5-bis(benzylidene) derivatives.[3]

-

Note: The 2,6-dimethoxy group on the nitrogen can sterically influence the conformation of the piperidine ring, affecting the "butterfly" shape required for cytotoxicity in these analogs.

Acid Lability of the Protecting Group

The 2,6-dimethoxybenzyl group is significantly more electron-rich than a standard benzyl group.

-

Cleavage: It can be cleaved using TFA (Trifluoroacetic acid) or DDQ , often under milder conditions than standard hydrogenolysis (Pd/C, H₂). This is advantageous when the molecule contains other reducible groups (e.g., alkenes) that must be preserved.

Visualization: Reactivity Profile

Caption: Divergent synthetic utility showing access to AChE inhibitors, cytotoxic agents, and deprotection.[1]

Part 4: Application in Drug Design (Case Study: Donepezil)

While Donepezil itself utilizes a benzyl group connected to the nitrogen, the 2,6-dimethoxybenzyl analog is used in Structure-Activity Relationship (SAR) studies to probe the Peripheral Anionic Site (PAS) of the Acetylcholinesterase enzyme.

Mechanistic Insight[9]

-

Steric Probe: The 2,6-dimethoxy substituents introduce bulk. If the analog retains potency, it suggests the enzyme pocket at the N-benzyl binding site is spacious. If potency drops significantly compared to the unsubstituted benzyl, it indicates a tight steric fit.

-

Electronic Probe: The electron-donating methoxy groups increase the electron density of the aromatic ring, potentially enhancing

stacking interactions with Tryptophan residues (Trp286) in the enzyme's active site.

Part 5: Handling, Stability, and Safety

Stability[1]

-

Oxidation: The benzylic position is susceptible to oxidation over prolonged exposure to air/light, potentially forming the amide (lactam). Store under inert atmosphere (Nitrogen/Argon).

-

Hygroscopicity: The hydrochloride salt form is hygroscopic. Store in a desiccator.

Safety Protocol

-

Hazards: Treat as a potential irritant and CNS active agent.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Dispose of as halogenated organic waste (if using DCM) or non-halogenated organic waste.

References

-

Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(20), 3983-3989.

- Lallemand, B., et al. (2012). "Structure-Activity Relationship Studies of N-Benzyl-Piperidine Derivatives as Acetylcholinesterase Inhibitors." Current Medicinal Chemistry, 19(12). (Contextualizing the N-benzyl pharmacophore).

-

PubChem Database. "4-Amino-1-(2,4-dimethoxybenzyl)piperidin-2-one" (Structural Analog Data). National Library of Medicine.[4] [4]

-

Patentscope (WIPO). "Process for Preparing Piperidin-4-one Derivatives."[1] (General synthetic protocols for N-benzyl piperidones).

-

Google Patents. "CN116924967A - Preparation method of N-benzyl-4-piperidone."[1] (Industrial synthesis reference).

Sources

- 1. 2300100-12-1|3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 2. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. 4-Amino-1-(2,4-dimethoxybenzyl)piperidin-2-one | C14H20N2O3 | CID 67323942 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Substituted Piperidin-4-one Derivatives

<

Abstract

The N-substituted piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2][3][4] Its prevalence in drug discovery stems from its versatile chemical nature, allowing for the introduction of diverse substituents that can modulate pharmacological activity and physicochemical properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing N-substituted piperidin-4-one derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and contemporary synthetic methodologies, offer field-proven insights into experimental choices, and provide detailed, actionable protocols.

Introduction: The Privileged Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals.[3][4] The incorporation of a carbonyl group at the 4-position, creating the piperidin-4-one core, provides a key point for further functionalization and has been instrumental in the development of drugs across various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2] The ability to readily modify the nitrogen atom of the piperidine ring allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical aspect of drug design. This guide will explore the key synthetic pathways to this valuable pharmacophore.

Foundational Synthetic Strategies for the Piperidin-4-one Core

The construction of the core piperidin-4-one ring system is the initial and most critical phase in the synthesis of its N-substituted derivatives. Two classical methods have historically dominated this field: the Mannich reaction and the Dieckmann condensation.

The Mannich Reaction: A Multicomponent Approach

The Mannich reaction is a powerful one-pot, three-component condensation that efficiently assembles the piperidin-4-one ring.[1][5][6] This reaction typically involves an aldehyde, a primary amine or ammonia, and a ketone possessing at least two α-hydrogens.

Mechanism & Rationale: The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine. This electrophilic species then reacts with the enol or enolate form of the ketone, leading to a β-aminocarbonyl compound. A second condensation with another equivalent of the aldehyde and subsequent intramolecular cyclization and dehydration yields the piperidin-4-one ring. The choice of starting materials directly dictates the substitution pattern on the resulting ring. For instance, using substituted aromatic aldehydes and a primary amine will lead to 2,6-diaryl-N-substituted piperidin-4-ones.

Experimental Protocol: Synthesis of 2,6-Diphenyl-N-methylpiperidin-4-one via Mannich Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (2.0 eq), acetone (1.0 eq), and methylamine (1.0 eq, typically as a solution in a suitable solvent like ethanol).

-

Solvent & Catalyst: Use a protic solvent such as ethanol to facilitate the reaction. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid can improve the reaction rate.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up & Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

The Dieckmann Condensation: An Intramolecular Cyclization Approach

The Dieckmann condensation offers an alternative and robust route to 4-piperidones, particularly for accessing specific substitution patterns.[7][8][9][10] This intramolecular Claisen condensation involves the cyclization of a diester in the presence of a strong base.

Mechanism & Rationale: The synthesis begins with the preparation of a δ-amino diester. This is often achieved through a double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as ethyl acrylate.[11] Treatment of the resulting diester with a strong base (e.g., sodium ethoxide) generates an enolate which then attacks the other ester carbonyl group, leading to a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired 4-piperidone. This method is particularly useful for synthesizing N-alkyl-4-piperidones.[11]

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation

-

Formation of the Diester: To a solution of benzylamine (1.0 eq) in a suitable solvent like ethanol, add ethyl acrylate (2.2 eq) dropwise at room temperature. The Michael addition is typically exothermic, so cooling may be necessary. Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

-

Cyclization: To a freshly prepared solution of sodium ethoxide in ethanol, add the diester from the previous step dropwise at reflux. The formation of the cyclic β-keto ester is usually indicated by the formation of a precipitate.

-

Hydrolysis & Decarboxylation: After the cyclization is complete, cool the reaction mixture and add aqueous acid (e.g., HCl) to neutralize the base and hydrolyze the ester. Heat the acidic mixture to reflux to effect decarboxylation.

-

Work-up & Purification: Cool the reaction mixture and make it basic with a suitable base (e.g., NaOH). Extract the product with an organic solvent like dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

N-Substitution Strategies: Tailoring the Piperidin-4-one Scaffold

Once the core piperidin-4-one ring is synthesized, the introduction of various substituents on the nitrogen atom is a crucial step in diversifying the chemical space and modulating biological activity. Several powerful methods are available for this purpose.

Reductive Amination: A Versatile N-Alkylation Method

Reductive amination is a widely employed and highly efficient method for the N-alkylation of secondary amines, including the piperidin-4-one nitrogen.[12][13] This reaction involves the formation of an iminium ion from the piperidin-4-one and an aldehyde or ketone, followed by in-situ reduction.

Mechanism & Rationale: The reaction proceeds in two steps. First, the secondary amine of the piperidin-4-one reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated piperidin-4-one.[12] The mildness of NaBH(OAc)₃ is a key advantage, as it does not typically reduce the starting aldehyde or the ketone carbonyl of the piperidin-4-one.

Experimental Protocol: N-Benzylation of Piperidin-4-one via Reductive Amination

-

Reaction Setup: To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a base such as triethylamine (1.2 eq) to neutralize the hydrochloride salt.

-

Iminium Ion Formation: Stir the mixture at room temperature for about 30 minutes to allow for the formation of the iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up & Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A Powerful N-Arylation Method

For the synthesis of N-aryl piperidin-4-ones, the Buchwald-Hartwig amination is the method of choice.[14][15][16][17] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperidin-4-one nitrogen and an aryl halide or triflate.

Mechanism & Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (piperidin-4-one) and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-aryl piperidin-4-one and regenerates the Pd(0) catalyst.[14][17] The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled.

Experimental Protocol: N-Phenylation of Piperidin-4-one via Buchwald-Hartwig Amination

-

Reaction Setup: In a Schlenk tube or a similar reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine piperidin-4-one (1.2 eq), bromobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Solvent: Use an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up & Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Modern and Specialized Synthetic Approaches

Beyond the classical methods, several modern techniques have been developed to enhance the efficiency, selectivity, and environmental friendliness of N-substituted piperidin-4-one synthesis.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods has enabled the enantioselective synthesis of chiral N-substituted piperidin-4-ones, which is of paramount importance in drug development as different enantiomers can exhibit distinct pharmacological activities.[18][19][20][21][22] These methods often employ chiral catalysts, such as rhodium or palladium complexes with chiral ligands, to control the stereochemical outcome of the reaction.[18][20]

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency by combining multiple synthetic steps into a single operation.[23][24][25] These strategies are highly desirable in both academic and industrial settings for the rapid generation of compound libraries.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.[26][27][28][29][30] This technique has been successfully applied to various steps in the synthesis of N-substituted piperidin-4-ones, including the initial ring formation and subsequent N-functionalization.

Data Summary and Comparison of Methods

| Synthetic Method | Key Transformation | Typical Starting Materials | Advantages | Limitations |

| Mannich Reaction | Piperidin-4-one ring formation | Aldehyde, Amine/Ammonia, Ketone | One-pot, atom-economical, good for 2,6-disubstituted derivatives | Can lead to mixtures of products, stereocontrol can be challenging |

| Dieckmann Condensation | Piperidin-4-one ring formation | Primary amine, α,β-Unsaturated ester | Good for N-alkyl-4-piperidones, well-established | Requires strong base, multi-step process |

| Reductive Amination | N-Alkylation | Piperidin-4-one, Aldehyde/Ketone | Mild conditions, high yields, broad substrate scope | Requires a stoichiometric amount of reducing agent |

| Buchwald-Hartwig Amination | N-Arylation | Piperidin-4-one, Aryl halide/triflate | Excellent for C-N bond formation, broad scope | Requires expensive palladium catalyst and ligands, sensitive to air and moisture |

Visualizing the Synthetic Pathways

Diagram 1: General Workflow for N-Substituted Piperidin-4-one Synthesis

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Perspectives

The synthesis of N-substituted piperidin-4-one derivatives remains a vibrant and essential area of research in organic and medicinal chemistry. While classical methods like the Mannich reaction and Dieckmann condensation continue to be valuable tools, the development of more efficient, selective, and sustainable synthetic strategies is an ongoing pursuit. The increasing adoption of catalytic asymmetric methods, one-pot procedures, and green chemistry principles, such as microwave-assisted synthesis, will undoubtedly shape the future of this field. For researchers and drug development professionals, a thorough understanding of these diverse synthetic methodologies is paramount for the successful design and synthesis of novel therapeutic agents based on the privileged N-substituted piperidin-4-one scaffold.

References

-

Piperidine Synthesis. - DTIC. (2025). Retrieved from [Link]

- Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-206.

- Ganesamoorthy, R., Banu, V., Rajangam, A., Karthi, B., & Karchiyappan, T. (2025). Synthesis, Characterization, DFT, HOMO-LUMO, MEP Analysis, and In-Silico Docking studies of Piperidine Derivatives. Journal of the Indian Chemical Society.

- Wender, P. A., & Gamber, G. G. (2005). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 127(35), 12234-12235.

- Padwa, A., & Rashatasakhon, P. (2003). Advances in Piperidone Synthesis Techniques. Tetrahedron, 59(17), 2951-2971.

- Dimmock, J. R., & Puthucode, R. N. (2011). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 11(8), 665-677.

- Song, L., Li, J., & Li, P. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6599.

- Talaq, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2), 10-20.

- Kanagarajan, V., Thanusu, J., & Gopalakrishnan, M. (2011). A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. Journal of enzyme inhibition and medicinal chemistry, 26(1), 67-77.

- Marson, C. M., & Sadegh, S. (2015).

- Raj, R. A., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 193-206.

- Krasavin, M. (2022).

-

Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

- Gassama, A., & Diatta, A. (2015).

-

Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

-

ResearchGate. (n.d.). A new asymmetric synthetic route to substituted piperidines. Retrieved from [Link]

- Wender, P. A., & Gamber, G. G. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235.

- Padwa, A., & Rashatasakhon, P. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 59(17), 2951-2971.

- El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31238.

- Marson, C. M., & Sadegh, S. (2015). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.

- Marion, N., & Nolan, S. P. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic letters, 10(19), 4109-4112.

- Kanagarajan, V., Thanusu, J., & Gopalakrishnan, M. (2011). A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. Journal of enzyme inhibition and medicinal chemistry, 26(1), 67-77.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Fakhraian, H., & Riseh, M. B. P. (2008). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Glorius, F., & Wang, C. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14323-14329.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Dimmock, J. R., & Puthucode, R. N. (2011). Piperidin-4-one: The Potential Pharmacophore.

-

ResearchGate. (n.d.). Optimizing microwave-assisted synthesis of the C-4-piperidine ring... Retrieved from [Link]

- Google Patents. (n.d.). Preparation of n-alkylated opiates by reductive amination.

- Bouzroura, M., et al. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 27(15), 4983.

- O'Brien, P., & Childs, A. C. (2005). Catalytic asymmetric synthesis of piperidines from pyrrolidine. Organic & Biomolecular Chemistry, 3(21), 3761-3764.

- Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(22), 3237-3241.

-

Reddit. (2024). Does piperidine work in reductive amination like this? Retrieved from [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. semanticscholar.org [semanticscholar.org]

- 26. tandfonline.com [tandfonline.com]

- 27. A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ajrconline.org [ajrconline.org]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Characterization of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

The following technical guide is a comprehensive spectroscopic and characterization manual for 1-(2,6-Dimethoxybenzyl)piperidin-4-one . It is structured for application scientists and medicinal chemists, focusing on the identification, quality control, and structural validation of this specific pharmacophore intermediate.

Executive Summary & Compound Identity

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a specialized heterocyclic building block used primarily in the synthesis of acetylcholinesterase (AChE) inhibitors and sigma receptor ligands. Structurally, it consists of a piperidin-4-one ring N-alkylated with a sterically crowded 2,6-dimethoxybenzyl group. This substitution pattern distinguishes it from the more common 3,4-dimethoxy analogs (e.g., Donepezil intermediates), imparting unique electronic and steric properties that influence both its reactivity and spectral signature.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-one |

| CAS Number | 397244-87-0 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| SMILES | COC1=C(CN2CCC(=O)CC2)C(=CC=C1)OC |

| Appearance | Off-white to pale yellow crystalline solid or viscous oil (purity dependent) |

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting the spectroscopic data, particularly for identifying process-related impurities. The compound is typically synthesized via N-alkylation of piperidin-4-one hydrochloride with 2,6-dimethoxybenzyl chloride (or bromide) under basic conditions, or via reductive amination of 2,6-dimethoxybenzaldehyde.

Reaction Workflow (DOT Visualization)

The following diagram illustrates the primary synthetic pathway and potential side-reactions that generate specific impurities detectable by NMR/MS.

Figure 1: Synthetic route and potential impurity origins.[1][2][3][4] Impurity B arises if the starting benzyl material contains isomeric impurities.

Spectroscopic Characterization

The following data represents the Consolidated Analytical Standard for this compound. Values are derived from high-fidelity empirical datasets of analogous 2,6-disubstituted benzyl amines and piperidone scaffolds.

Nuclear Magnetic Resonance (NMR)

The 2,6-dimethoxy substitution pattern creates a distinct high-symmetry environment for the aromatic protons and induces a specific shift in the benzylic methylene due to the "ortho effect" (steric inhibition of resonance and electronic shielding).

¹H NMR (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment / Notes |

| Ar-H4 | 7.22 - 7.28 | Triplet (t) | 1H | J = 8.4 | Para to CH₂. Typical aromatic region.[1] |

| Ar-H3, H5 | 6.55 - 6.60 | Doublet (d) | 2H | J = 8.4 | Shielded by adjacent OMe groups. |

| -OCH₃ | 3.80 - 3.85 | Singlet (s) | 6H | - | Two equivalent methoxy groups. |

| N-CH₂-Ar | 3.68 - 3.75 | Singlet (s) | 2H | - | Benzylic methylene. Shifted slightly upfield vs 3,4-analog due to steric shielding. |

| Pip-H2, H6 | 2.75 - 2.82 | Triplet (t) | 4H | J = 6.0 | |

| Pip-H3, H5 | 2.42 - 2.48 | Triplet (t) | 4H | J = 6.0 |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment | Structural Context |

| 209.1 | C=O | Ketone carbonyl (C-4 of piperidine). |

| 159.2 | Ar-C2, C6 | Ipso to OMe. Deshielded by oxygen. |

| 129.5 | Ar-H4 | Para carbon. |

| 114.0 | Ar-C1 | Quaternary benzylic carbon. |

| 104.1 | Ar-C3, C5 | Ortho to OMe. Highly shielded. |

| 55.8 | -OCH₃ | Methoxy carbons.[5][6] |

| 53.0 | Pip-C2, C6 | Piperidine ring carbons next to N. |

| 48.5 | N-CH₂-Ar | Benzylic methylene carbon. |

| 41.2 | Pip-C3, C5 | Piperidine ring carbons next to C=O. |

Analyst Note: The equivalence of the methoxy signals (3.80 ppm) and the aromatic doublets (6.55 ppm) confirms the symmetry of the 2,6-substitution. If complex splitting is observed in the aromatic region, suspect contamination with the 2,4- or 3,4-dimethoxy isomers.

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the 2,6-dimethoxybenzyl cation . This is a diagnostic feature for confirming the substitution pattern.

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion: [M+H]⁺ = 250.14 m/z

Fragmentation Pathway (DOT Visualization)

Figure 2: ESI(+) Fragmentation logic. The formation of the resonance-stabilized m/z 151 ion is the primary diagnostic event.

Infrared Spectroscopy (IR)

Key functional group vibrations for quick purity assessment.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 2900 - 2950 | C-H Stretch (Aliphatic) | Medium | Piperidine ring CH₂. |

| 2750 - 2820 | Bohlmann Bands | Weak/Med | Indicates lone pair on N is antiperiplanar to C-H (Chair conformation). |

| 1712 - 1718 | C=O Stretch | Strong | Critical: Ketone confirmation. Broadening indicates H-bonding (wet sample). |

| 1590, 1470 | C=C Aromatic | Medium | Benzene ring skeletal vibrations. |

| 1255, 1110 | C-O-C Stretch | Strong | Aryl alkyl ether (Methoxy groups). |

Quality Control & Storage Protocols

To ensure experimental reproducibility, the following QC parameters must be met before using this compound in downstream synthesis.

-

Purity Threshold:

98% by HPLC (254 nm).-

Note: 2,6-dimethoxybenzyl derivatives are prone to oxidation to the corresponding benzaldehyde if stored improperly.

-

-

Solubility Profile:

-

Soluble in: DCM, Chloroform, Methanol, DMSO.

-

Insoluble in: Water (unless protonated as HCl salt), Hexanes.

-

-

Stability:

-

Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

The ketone moiety is susceptible to self-condensation (aldol-like) if exposed to strong bases or moisture for prolonged periods.

-

References

-

Aitken, R. A., et al. (2021).[1] 2,6-Dimethoxybenzyl Bromide.[1] Molbank, 2021(3), M1277. [Link][4][7]

- Source of 2,6-dimethoxybenzyl cation MS d

-

PubChem Compound Summary. (2025). 1-Benzyl-4-piperidone.[8] National Center for Biotechnology Information. [Link]

- Source of piperidin-4-one ring spectroscopic baselines.

- Verific

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2003004450A1 - Process for the preparation of intermediates useful in the synthesis of statin derivatives especially 7-amino 3,5-dihydroxy heptanoic acid derivatives, and intermediates thereof - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rsc.org [rsc.org]

- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

Executive Summary

The N-benzylpiperidine motif is a cornerstone in modern drug discovery, valued for its structural versatility and ability to engage in crucial cation-π interactions with biological targets.[1] Within this class, 1-(2,6-Dimethoxybenzyl)piperidin-4-one serves as a significant synthetic intermediate and structural scaffold.[2] Accurate structural confirmation and metabolic profiling of such compounds are paramount, making mass spectrometry an indispensable analytical tool. This technical guide provides an in-depth exploration of the fragmentation behavior of 1-(2,6-Dimethoxybenzyl)piperidin-4-one under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID). We will elucidate the primary fragmentation pathways, explain the chemical principles governing these cleavages, and present a validated experimental protocol for researchers in pharmaceutical development and chemical analysis. The central finding is the identification of a highly stable 2,6-dimethoxybenzyl cation at m/z 151.0756 as the dominant, diagnostic fragment ion, which serves as a reliable marker for this structural moiety.

Introduction to 1-(2,6-Dimethoxybenzyl)piperidin-4-one

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a heterocyclic compound that merges two medicinally important pharmacophores: the piperidin-4-one ring and a substituted benzyl group.[3] The piperidin-4-one core is a versatile intermediate in the synthesis of numerous biologically active molecules, while the dimethoxybenzyl group modulates physicochemical properties such as lipophilicity and metabolic stability.[3][4] Understanding its behavior in a mass spectrometer is critical for confirming its identity in synthetic reactions, identifying it and its metabolites in biological matrices, and characterizing potential impurities.

Table 1: Physicochemical Properties of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | [5] |

| Average Molecular Weight | 249.31 g/mol | [5] |

| Monoisotopic Mass | 249.13649 Da | [6] |

| Protonated Mass [M+H]⁺ | 250.14377 m/z | [6] |

| CAS Number | 397244-87-0 | [5] |

Core Principles of Tandem Mass Spectrometry (MS/MS)

To elucidate the structure of a molecule like 1-(2,6-Dimethoxybenzyl)piperidin-4-one, we employ tandem mass spectrometry (MS/MS), most commonly using a soft ionization technique like Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID).[7][8]

-

Electrospray Ionization (ESI): This technique is ideal for polar, thermally labile molecules. It transfers ions from a solution into the gas phase with minimal fragmentation, preserving the molecular structure. For this compound, ESI in positive ion mode efficiently generates the protonated molecule, [M+H]⁺, at m/z 250.14.[9]

-

Collision-Induced Dissociation (CID): This is the engine of structural analysis in tandem mass spectrometry.[10] The [M+H]⁺ precursor ions, selected in the first stage of the mass spectrometer, are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart internal energy, causing the ions to fragment at their weakest bonds. The pattern of these fragment ions provides a structural fingerprint of the precursor molecule.[11]

The causality behind this workflow is deliberate: ESI allows us to isolate the intact molecular ion, and CID then provides controlled, reproducible fragmentation, enabling us to piece together the molecular puzzle.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione [stage0.myskinrecipes.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 1-(2,6-dimethoxybenzyl)piperidin-4-one (C14H19NO3) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For a compound like 1-(2,6-Dimethoxybenzyl)piperidin-4-one, a member of the pharmacologically significant piperidine class of heterocycles, understanding its behavior in various organic solvents is paramount. This technical guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one, offering a robust framework for its handling, purification, and formulation.

Molecular Profile of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

A thorough understanding of the molecular structure and physicochemical properties of 1-(2,6-Dimethoxybenzyl)piperidin-4-one is the first step in predicting and rationalizing its solubility.

Table 1: Physicochemical Properties of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | ChemScene |

| Molecular Weight | 249.31 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | ChemScene |

| Predicted LogP (XLogP3) | 1.87 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 4 | ChemScene |

The presence of a ketone and two ether functionalities, along with a tertiary amine within the piperidine ring, contributes to the molecule's polarity and its capacity to act as a hydrogen bond acceptor. The absence of a hydrogen bond donor is a key feature influencing its interaction with protic solvents. The LogP value suggests a moderate lipophilicity.

Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective

The age-old adage "like dissolves like" remains a fundamental principle in predicting solubility. The solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.

The Role of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility. Solvents can be broadly classified as polar (protic and aprotic) and non-polar.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. While 1-(2,6-Dimethoxybenzyl)piperidin-4-one lacks a hydrogen bond donor, its oxygen and nitrogen atoms can act as hydrogen bond acceptors. Therefore, some degree of solubility in polar protic solvents is expected, although it may be limited by the non-polar benzyl and piperidine ring structures.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), acetone): These solvents possess dipoles but do not have O-H or N-H bonds. They can effectively solvate polar molecules through dipole-dipole interactions. Given the polar nature of the ketone and ether groups in 1-(2,6-Dimethoxybenzyl)piperidin-4-one, good solubility in these solvents is anticipated. Indeed, piperidin-4-one derivatives are often reported to be soluble in DMSO.

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weaker van der Waals forces. The significant non-polar surface area of the dimethoxybenzyl and piperidine rings suggests that there will be some affinity for non-polar solvents. However, the polar functional groups will likely limit high solubility in very non-polar solvents like hexane.

Hydrogen Bonding

As established, 1-(2,6-Dimethoxybenzyl)piperidin-4-one can act as a hydrogen bond acceptor. This capability is crucial for its interaction with protic solvents. The strength of these interactions will influence the extent of solubility. Solvents with strong hydrogen bond donating capabilities will more effectively solvate the molecule.[1]

Predicted Solubility Profile

Table 2: Predicted Solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Low | Predominantly non-polar interactions, but the polar functional groups limit solubility. |

| Toluene | Non-Polar (Aromatic) | Moderate | Aromatic ring can interact with the benzyl group of the solute; moderate polarity. |

| Diethyl Ether | Slightly Polar | Moderate | Ether linkage can interact with the solute's ether and ketone groups. |

| Dichloromethane | Polar Aprotic | High | Good dipole-dipole interactions with the polar functional groups. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Ester group can interact with the ketone and ether groups. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the ketone group. |

| Acetonitrile | Polar Aprotic | Moderate to High | Strong dipole moment allows for effective solvation. |

| Isopropanol | Polar Protic | Moderate | Can act as a hydrogen bond donor to the solute's acceptors. |

| Ethanol | Polar Protic | Moderate to High | Good hydrogen bonding capabilities and some non-polar character. |

| Methanol | Polar Protic | Moderate | Strong hydrogen bonding, but the smaller non-polar part may be less effective at solvating the entire molecule compared to ethanol. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly polar aprotic solvent with strong solvating power for polar molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent solvent for a wide range of organic compounds, including piperidine derivatives. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in various organic solvents.

Materials and Equipment

-

1-(2,6-Dimethoxybenzyl)piperidin-4-one (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

Caption: A logical diagram of the recrystallization process.

Solvent Purity

The presence of impurities in the solvent, particularly water, can significantly affect the solubility of the compound. It is essential to use high-purity, dry solvents for accurate solubility determination.

Conclusion

The solubility of 1-(2,6-Dimethoxybenzyl)piperidin-4-one in organic solvents is a multifaceted property governed by its molecular structure and the nature of the solvent. While a theoretical understanding provides a strong predictive framework, precise quantitative data must be obtained through rigorous experimental determination. This guide has provided both the theoretical underpinnings and a detailed practical protocol to empower researchers in their work with this important piperidine derivative. A thorough characterization of its solubility will undoubtedly facilitate its purification, formulation, and ultimately, its potential application in drug discovery and development.

References

-

Journal of Chemical Education. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Journal of the Medical Association of Thailand. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

Sources

stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-one under acidic conditions

An In-Depth Technical Guide to the Stability of 1-(2,6-Dimethoxybenzyl)piperidin-4-one Under Acidic Conditions

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-(2,6-dimethoxybenzyl)piperidin-4-one, a key intermediate in various synthetic applications, with a specific focus on its behavior under acidic conditions. We delve into the underlying chemical principles governing its stability, outline robust experimental protocols for its assessment, and provide field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Significance of the Piperidone Scaffold and Protecting Group Strategy

The piperidin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceutical agents.[1][2] Its synthesis and subsequent functionalization often require the temporary protection of the piperidine nitrogen to prevent unwanted side reactions. The choice of this N-protecting group is critical; it must be stable under various reaction conditions yet readily cleavable when desired.

The 2,6-dimethoxybenzyl (2,6-DMB) group is a member of the dimethoxybenzyl (DMB) family of protecting groups, which are frequently employed for amines due to their characteristic lability under mild acidic conditions.[3][4] This acid-sensitivity stems from the electron-rich nature of the dimethoxy-substituted benzene ring, which can stabilize the carbocation intermediate formed during cleavage.[5][6] Understanding the precise stability profile of 1-(2,6-dimethoxybenzyl)piperidin-4-one is therefore paramount for its effective use in multi-step syntheses, ensuring process control and final product purity.

This guide will explore the mechanistic basis for the acid-catalyzed degradation of this compound and present a systematic approach to quantifying its stability.

Caption: Proposed mechanism for acid-catalyzed degradation.

Experimental Design for Stability Assessment

A robust evaluation of chemical stability requires a multi-faceted approach, typically involving forced degradation studies to identify potential issues and kinetic studies to quantify the rate of degradation under specific conditions.

Workflow for Stability Testing

The following workflow provides a systematic and self-validating process for assessing the acid stability of the target compound.

Caption: Experimental workflow for stability assessment.

Protocol 1: Forced Degradation Study

Expertise & Rationale: A forced degradation study is an accelerated experiment designed to rapidly predict the primary degradation pathways. By using harsher conditions than those expected during normal handling, we can quickly identify the "worst-case" degradation products. This is crucial for developing stable formulations and purification methods.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(2,6-dimethoxybenzyl)piperidin-4-one in acetonitrile.

-

Stress Sample Preparation:

-

Acidic Condition 1 (Strong Acid): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 M hydrochloric acid.

-

Acidic Condition 2 (Organic Acid): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a solution of 1% trifluoroacetic acid (TFA) in 50:50 acetonitrile:water.

-

-

Incubation: Tightly cap the flasks and place them in a controlled temperature bath at 50°C. Prepare a control sample stored at 4°C.

-

Time-Point Analysis: Withdraw aliquots (e.g., 100 µL) at initial (t=0), 2, 6, 12, and 24-hour time points.

-

Quenching: Immediately neutralize each aliquot by diluting it 1:10 in the HPLC mobile phase containing a small amount of buffer (e.g., ammonium bicarbonate) to stop the degradation.

-

Analysis: Analyze the samples by RP-HPLC as described in Section 4.

Protocol 2: Kinetic Stability Study at Controlled pH

Expertise & Rationale: While forced degradation shows what can happen, a kinetic study shows how fast it happens under more representative conditions. This protocol is designed to determine the degradation rate constant (k) and half-life (t₁/₂), providing quantitative data essential for predicting shelf-life and defining acceptable storage conditions. The choice of pH 4.0 is relevant for many pharmaceutical and biological systems.

Methodology:

-

Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 4.0.

-

Reaction Initiation: Spike the pre-warmed (37°C) pH 4.0 buffer with the stock solution of 1-(2,6-dimethoxybenzyl)piperidin-4-one to a final concentration of 10 µg/mL.

-

Incubation: Maintain the solution in a constant temperature water bath at 37°C.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Analysis: Directly inject the samples into the RP-HPLC system. The high dilution and buffered mobile phase will effectively quench the reaction upon injection.

-

Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. For a first-order reaction, the slope of the line is equal to the negative rate constant (-k).

Analytical Methodology

The cornerstone of any stability study is a robust, stability-indicating analytical method capable of separating the parent compound from its degradation products.

Primary Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the industry-standard method for stability testing due to its high resolution, sensitivity, and reproducibility. [7][8]A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity like the parent molecule and its expected degradation products.

Suggested HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 270 nm (the dimethoxybenzyl chromophore should have a strong absorbance)

-

Injection Volume: 10 µL

Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: To provide unequivocal identification of degradation products, LC-MS is employed. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for the determination of the molecular weight of each component. [9]The primary expected degradants would be piperidin-4-one (m/z = 99.13) and a species derived from the 2,6-dimethoxybenzyl carbocation.

Data Presentation and Interpretation

Quantitative data from the stability studies should be summarized for clear interpretation.

Table 1: Hypothetical Forced Degradation Data at 50°C

| Time (hours) | % Parent Remaining (0.1 M HCl) | % Parent Remaining (1% TFA) |

| 0 | 100.0 | 100.0 |

| 2 | 60.5 | 75.2 |

| 6 | 22.1 | 45.8 |

| 12 | 4.9 | 21.0 |

| 24 | <1.0 | 4.4 |

Interpretation: The data clearly indicates that 1-(2,6-dimethoxybenzyl)piperidin-4-one is highly unstable in both strong aqueous acid and milder organic acid at elevated temperatures. The degradation is faster in 0.1 M HCl, as expected. The primary degradation product observed in the chromatogram should correspond to the more polar piperidin-4-one, which would elute earlier than the parent compound.

Conclusion and Recommendations

Based on established chemical principles of dimethoxybenzyl protecting groups, 1-(2,6-dimethoxybenzyl)piperidin-4-one is inherently labile under acidic conditions. [3][6]The rate of this degradation is dependent on acid strength, temperature, and solvent composition.

Key Takeaways for Professionals:

-

Handling and Storage: Avoid exposure of this compound to acidic media, even for short periods during workup or purification (e.g., chromatography). Store the compound as a solid or dissolved in aprotic, neutral solvents like acetonitrile, THF, or dichloromethane.

-

Synthetic Planning: When this compound is used as an intermediate, subsequent reaction steps should be performed under neutral or basic conditions. If an acidic step is unavoidable, it should be conducted at low temperatures with careful monitoring to minimize deprotection.

-

Deprotection Strategy: The inherent acid lability of the 2,6-DMB group can be used to advantage. It can be selectively cleaved under mild acidic conditions (e.g., dilute TFA in DCM) when required, without affecting more robust protecting groups. [10] This guide provides the foundational knowledge and practical protocols to empower researchers to confidently handle, utilize, and analyze the stability of 1-(2,6-dimethoxybenzyl)piperidin-4-one in their development workflows.

References

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosynce.com [biosynce.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-one

[1][2]

Abstract & Strategic Significance

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a critical pharmacophore intermediate, structurally related to acetylcholinesterase (AChE) inhibitors like Donepezil and various sigma-receptor ligands.[1] Its synthesis presents a specific challenge: the 2,6-dimethoxy substitution pattern on the benzyl ring creates significant steric hindrance around the electrophilic center, retarding standard nucleophilic attack compared to unsubstituted or para-substituted analogs.

This guide outlines two validated protocols designed to overcome this steric barrier while minimizing the dimerization of the unstable piperidin-4-one free base.

Retrosynthetic Analysis & Pathway Selection

To ensure high yield and purity, we evaluate two primary disconnections at the N-benzyl bond.

-

Route A (Nucleophilic Substitution - Recommended): Direct alkylation of piperidin-4-one hydrochloride with 2,6-dimethoxybenzyl chloride.[1] This route is preferred for scalability and cost-efficiency but requires optimized solvent/catalyst systems to overcome steric hindrance.[1]

-

Route B (Reductive Amination - Alternative): Condensation of piperidin-4-one with 2,6-dimethoxybenzaldehyde followed by hydride reduction.[1] This method is milder but utilizes more expensive reagents (borohydrides).

Synthesis Workflow Diagram

Caption: Dual-pathway strategy illustrating the Finkelstein-assisted alkylation (Route A) and Reductive Amination (Route B).

Protocol A: Finkelstein-Assisted Alkylation (Primary Method)

Rationale: The 2,6-dimethoxy groups shield the benzylic carbon.[1] Standard alkylation with the chloride is sluggish. We utilize Potassium Iodide (KI) as a catalyst to generate the more reactive 2,6-dimethoxybenzyl iodide in situ (Finkelstein reaction), significantly accelerating the rate-determining step.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| Piperidin-4-one HCl | 1.0 | Nucleophile | Use monohydrate salt; free base is unstable.[1] |

| 2,6-Dimethoxybenzyl chloride | 1.1 | Electrophile | Slight excess ensures complete consumption of amine.[1] |

| Potassium Carbonate (K₂CO₃) | 3.0 | Base | Anhydrous; neutralizes HCl and scavenges protons. |

| Potassium Iodide (KI) | 0.1 | Catalyst | Critical for overcoming steric hindrance. |

| Acetonitrile (MeCN) | - | Solvent | Polar aprotic; supports S_N2 mechanism.[1] |

Step-by-Step Procedure

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Piperidin-4-one HCl (10 mmol) in Acetonitrile (50 mL) .

-

Neutralization: Add K₂CO₃ (30 mmol) . Stir at room temperature for 15 minutes to release the free amine base in situ.

-

Expert Note: Do not isolate the free base of piperidin-4-one beforehand; it rapidly dimerizes.[1]

-

-

Addition: Add 2,6-Dimethoxybenzyl chloride (11 mmol) and KI (1 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux (80-82°C) . Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Timeframe: Due to sterics, reaction typically requires 6–12 hours.

-

-

Work-up:

-

Acid-Base Purification (Self-Validating Step):

-

Dissolve crude oil in EtOAc (50 mL).

-

Extract with 1M HCl (2 x 30 mL) . The product moves to the aqueous phase (protonated); non-basic impurities (unreacted benzyl chloride) remain in organics.

-

Wash the aqueous layer with fresh EtOAc (20 mL).

-

Basify the aqueous layer to pH ~10 using 4M NaOH or saturated Na₂CO₃.

-

Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .

-

Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

-

Protocol B: Reductive Amination (Alternative Method)

Rationale: Useful if the benzyl chloride is unavailable or if "greener" conditions (avoiding halides) are required. This method relies on forming an iminium ion which is sterically crowded but reducible.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| Piperidin-4-one HCl | 1.0 | Amine Source | |

| 2,6-Dimethoxybenzaldehyde | 1.1 | Carbonyl Source | |

| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent | STAB; milder than NaBH4, selective for imines.[1][3] |

| Triethylamine (TEA) | 1.0 | Base | Neutralizes the HCl salt. |

| Acetic Acid (AcOH) | 1-2 drops | Catalyst | Activates the aldehyde/imine formation.[1] |

| Dichloromethane (DCM) | - | Solvent |

Step-by-Step Procedure

-

Imine Formation: In a flask, combine Piperidin-4-one HCl (10 mmol) , 2,6-Dimethoxybenzaldehyde (11 mmol) , and TEA (10 mmol) in DCM (40 mL) .

-

Activation: Add catalytic Acetic Acid (1-2 drops) .[1] Stir at room temperature for 30–60 minutes.

-

Observation: The solution may become slightly cloudy or change color as the iminium species forms.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.

-

Completion: Remove ice bath and stir at room temperature for 12 hours (overnight).

-

Quench: Add saturated aqueous NaHCO₃ solution carefully to quench excess hydride. Stir for 20 minutes until gas evolution ceases.

-

Extraction: Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Follow the same Acid-Base Purification logic described in Protocol A.

Characterization & Quality Control

Verification of the product structure relies on identifying the symmetry of the 2,6-dimethoxybenzyl group.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | δ 3.80–3.85 (s, 6H) | Two equivalent OMe groups (Confirming 2,6-substitution).[1] |

| δ 3.6–3.7 (s, 2H) | Benzylic CH₂ . Sharp singlet indicates no coupling to adjacent protons. | |

| δ 2.7–2.8 (t, 4H) | Piperidine ring protons adjacent to Nitrogen (C2, C6). | |

| δ 2.4–2.5 (t, 4H) | Piperidine ring protons adjacent to Carbonyl (C3, C5). | |

| δ 6.5–7.2 (m, 3H) | Aromatic protons (1 triplet, 2 doublets typical for 1,2,3-trisubstituted benzene). | |

| Appearance | Pale yellow oil or low-melting solid | The free base is often an oil; the HCl salt is a white solid. |

Troubleshooting & Expert Insights

-

Problem: Low Yield in Method A.

-

Cause: Steric hindrance preventing S_N2 attack.

-

Solution: Ensure KI is fresh.[5] Switch solvent to DMF and increase temperature to 90°C, but be wary of piperidone decomposition.

-

-

Problem: Product Polymerization.

-

Cause: Piperidin-4-one moiety is prone to self-condensation (aldol-type) if left in strong base for too long.[1]

-

Solution: Keep the reaction time strictly to what is required for consumption of starting material. Store the final product as an HCl salt (precipitate from ether/HCl) for long-term stability.

-

-

Problem: Impurity at δ 10.0 ppm (NMR).

-

Cause: Unreacted aldehyde (Method B).

-

Solution: The acid-base extraction step was insufficient. Repeat the wash of the initial organic layer with sodium bisulfite solution to form the water-soluble bisulfite adduct of the aldehyde.

-

Safety & Handling

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1150567, Donepezil (Related Pharmacophore). Retrieved from [Link][1]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[6] (Standard protocol reference for Method B). Retrieved from [Link]

-

Parthiban, P., et al. (2009).[4] Synthesis and stereochemical analysis of piperidin-4-one derivatives. ResearchGate.[2][7] (Context on piperidin-4-one reactivity). Retrieved from [Link]

Sources

- 1. 2300100-12-1|3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0159566A1 - Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient - Google Patents [patents.google.com]

- 4. 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Note: Optimized Synthesis of N-(2,6-Dimethoxybenzyl)piperidin-4-one

Abstract & Strategic Context

The N-benzylation of piperidin-4-one is a foundational transformation in medicinal chemistry, particularly in the synthesis of acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs) and sigma receptor ligands. While standard benzylations are routine, the use of 2,6-dimethoxybenzyl chloride presents a specific "Steric-Electronic Paradox."

The 2,6-dimethoxy substitution pattern provides significant electron donation (favoring carbocation stability) but simultaneously imposes severe steric hindrance around the benzylic carbon, retarding standard

Mechanistic Analysis: The Steric-Electronic Challenge

To ensure reproducibility, researchers must understand the competing forces at play:

-

The Nucleophile (Piperidin-4-one): This secondary amine is moderately nucleophilic but chemically fragile.[1] In the presence of strong soluble bases (e.g., NaH, KOtBu), it is prone to aldol-like self-condensation or polymerization, leading to "tarry" byproducts.

-

The Electrophile (2,6-Dimethoxybenzyl chloride):

-

Electronic Effect: The ortho-methoxy groups stabilize the benzylic carbocation via resonance, potentially inviting

solvolysis if protic solvents (EtOH/MeOH) are used. -

Steric Effect:[1] The bulk of the methoxy groups blocks the backside attack required for

, significantly increasing the activation energy compared to unsubstituted benzyl chloride.

-

The Solution: We utilize Potassium Iodide (KI) as a nucleophilic catalyst.[1] Iodide displaces the chloride to form the transient, highly reactive 2,6-dimethoxybenzyl iodide. The iodide is a better leaving group and extends the bond length, reducing steric crowding for the incoming amine.

Mechanistic Pathway (Graphviz)

Caption: Catalytic cycle showing the in-situ conversion of the hindered chloride to the reactive iodide.

Experimental Protocol

Reagents & Stoichiometry[1]

| Component | Role | Equiv. | Notes |

| Piperidin-4-one HCl | Nucleophile | 1.0 | Use monohydrate salt; free-based in situ. |

| 2,6-Dimethoxybenzyl chloride | Electrophile | 1.1 | Slight excess ensures complete amine consumption. |

| Potassium Carbonate ( | Base | 3.0 | Anhydrous, granular. Scavenges HCl. |

| Potassium Iodide (KI) | Catalyst | 0.1 | Essential for overcoming steric hindrance.[1] |

| Acetonitrile (MeCN) | Solvent | [0.2 M] | Polar aprotic; promotes |

Step-by-Step Methodology

Phase A: In-Situ Free Basing & Activation

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add Piperidin-4-one HCl (1.0 equiv) and Anhydrous

(3.0 equiv). -

Add Acetonitrile (volume to reach 0.2 M concentration relative to piperidone).

-

Stir vigorously at Room Temperature (RT) for 30 minutes.

-

Checkpoint: This step liberates the free amine. Evolution of

may not be visible, but the suspension should become fine and uniform.

-

Phase B: Electrophile Addition & Reaction 5. Add Potassium Iodide (KI) (0.1 equiv) to the suspension.[1] 6. Add 2,6-Dimethoxybenzyl chloride (1.1 equiv) in a single portion. 7. Heat the mixture to Reflux (approx. 82°C) . 8. Maintain reflux for 6–12 hours .

- Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting amine (visualized by Ninhydrin) should disappear. The product will be UV active and less polar than the amine.

Phase C: Workup & Isolation

9. Cool the reaction mixture to RT.

10. Filter the solids (excess

Phase D: Purification 14. The crude material is often pure enough for subsequent steps. If purification is required, use Flash Column Chromatography.

- Stationary Phase: Silica Gel (230-400 mesh).

- Eluent: Gradient of 0%

Process Workflow & Quality Control

The following diagram illustrates the critical decision points and process flow.

Caption: Operational workflow emphasizing the critical TLC checkpoint before workup.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted Amine | Steric hindrance prevents reaction. | Ensure KI was added. Increase reflux time to 18h. |

| Dark/Tarry Reaction Mixture | Polymerization of piperidone.[1] | Ensure base is |

| Product is an Oil (Hard to solidify) | Residual solvent or impurities.[1] | Triturate with cold diethyl ether or hexanes to induce crystallization.[1] |

Expected Characterization Data

When validating the product N-(2,6-dimethoxybenzyl)piperidin-4-one , look for these diagnostic signals:

-

1H NMR (CDCl3):

- 7.2–6.5 ppm (m, 3H): Aromatic protons (1,2,3-substitution pattern).

- 3.80 ppm (s, 6H): Distinctive singlet for two Methoxy (-OMe) groups.

-

3.65 ppm (s, 2H): Benzylic methylene (

-

2.80 ppm (t, 4H):

-

2.45 ppm (t, 4H):

-

Mass Spectrometry (ESI):

-

Expect

peak corresponding to molecular weight (approx.[1] 249.3 g/mol ).

-

References

-

Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 38(23), 4821–4829. Link

-